3-Fluoro-5-phenylpyridine
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Overview
Description
3-Fluoro-5-phenylpyridine is a chemical compound with the molecular formula C11H8FN . It has a molecular weight of 173.2 . It is used for research purposes and is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Fluoro-5-phenylpyridine, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The IUPAC name for 3-Fluoro-5-phenylpyridine is the same . The InChI key is PCPOYBUASKBNLM-UHFFFAOYSA-N . The canonical SMILES representation is C1=CC=C (C=C1)C2=CC (=CN=C2)F .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Scientific Research Applications
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Synthesis of Fluorinated Pyridines
- Application : Fluoropyridines, including 3-Fluoro-5-phenylpyridine, are used in the synthesis of various organic compounds. They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results : The synthesis of these compounds has led to the development of new agricultural products with improved physical, biological, and environmental properties .
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Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, a group that includes 3-Fluoro-5-phenylpyridine, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are reviewed, with a focus on their use in the agrochemical and pharmaceutical industries .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Application : Pyridinylimidazoles, including 3-Fluoro-5-phenylpyridine, are used in the synthesis of p38α mitogen-activated protein kinase inhibitors. These inhibitors have potential therapeutic applications in treating diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .
- Methods : An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine is reported. This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized. Biological data demonstrated that the (S)-enantiomer is two times more potent .
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Pyridinium Salts in Bioactive Pharmaceuticals
- Application : Pyridinium salts, which includes 3-Fluoro-5-phenylpyridine, are found in many natural products and bioactive pharmaceuticals .
- Methods : This review highlights the synthetic routes and reactivity of pyridinium salts .
- Results : Pyridinium salts have played an intriguing role in a wide range of research topics due to their structural diversity .
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Synthesis of F18 Substituted Pyridines for Local Radiotherapy of Cancer
- Application : F18 substituted pyridines, including 3-Fluoro-5-phenylpyridine, are used in local radiotherapy of cancer and other biological active compounds .
- Methods : The methods of synthesis of F18 substituted pyridines are presented .
- Results : The synthesis of these compounds has led to the development of new therapeutic methods for local radiotherapy of cancer .
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Synthesis of 2-Substituted Pyridines
- Application : 2-substituted pyridines, including 3-Fluoro-5-phenylpyridine, are synthesized through the addition of Grignard reagents to pyridine N-oxides .
- Methods : The addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields .
- Results : By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides were obtained, enabling the synthesis of 2,6-disubstituted pyridines .
Safety And Hazards
properties
IUPAC Name |
3-fluoro-5-phenylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPOYBUASKBNLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673492 |
Source
|
Record name | 3-Fluoro-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-phenylpyridine | |
CAS RN |
1214374-67-0 |
Source
|
Record name | 3-Fluoro-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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